molecular formula C15H14N4S2 B5556381 5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No. B5556381
M. Wt: 314.4 g/mol
InChI Key: FLFSUKYHNRGEPG-CXUHLZMHSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step reactions, starting from basic building blocks like amino acids, aldehydes, and thiols. For instance, triazole compounds can be synthesized through the cyclization of dithiocarbazinate with hydrazine hydrate, followed by condensation with various aldehydes to form Schiff bases (Singh & Kandel, 2013). These steps are crucial for introducing different functional groups into the triazole ring, enabling further chemical modifications and tuning the compound's properties.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by their heterocyclic ring, containing nitrogen atoms at specific positions, which significantly influences their chemical behavior. X-ray crystallography and NMR spectroscopy are commonly used to determine the precise molecular geometry, including bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. For example, structural analyses have revealed how Schiff base formation influences the molecular configuration and interaction with metal ions, leading to the formation of complexes with specific geometrical structures (Sancak et al., 2007).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, including metal complex formation, which has been extensively studied. These compounds can act as ligands, coordinating with metal ions through nitrogen atoms in the triazole ring and other functional groups present in the molecule. The nature of these interactions and the resulting metal complexes' structures are influenced by the substituents attached to the triazole ring. Such complexes exhibit a range of properties, including magnetic, optical, and catalytic activities, which are of interest for applications in materials science and catalysis (Sancak et al., 2007).

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of derivatives of 1,2,4-triazole, including compounds related to "5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol", has been explored for antimicrobial activities. Studies have demonstrated the synthesis of novel compounds with moderate to good antimicrobial properties against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).

Anticonvulsant Activity

Research into 1,2,4-triazole derivatives has also included the evaluation of their anticonvulsant activity. The synthesis of 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles and related Schiff bases showed some compounds exhibited protection in anticonvulsant models, suggesting their potential for further investigation as anticonvulsant agents (Küçükgüzel et al., 2004).

Antileishmanial Activity

A study on the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, including compounds structurally related to "5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol", found remarkable activity against Leishmania infantum promastigots. This suggests potential therapeutic applications for leishmaniasis (Süleymanoğlu et al., 2017).

Electrochemical Studies

Electrochemical behavior studies on thiotriazoles have contributed to understanding their redox properties and potential applications in electrochemical devices. The research sheds light on their oxidation mechanisms and possible use in sensor development or corrosion inhibition (Fotouhi et al., 2002).

Corrosion Inhibition

Derivatives of 1,2,4-triazole, similar to "5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol", have been investigated as corrosion inhibitors. A study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol demonstrated its effectiveness as a corrosion inhibitor for copper, providing insights into its protective mechanism and potential industrial applications (Chauhan et al., 2019).

properties

IUPAC Name

3-(2-methylphenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S2/c1-10-5-3-4-6-13(10)14-17-18-15(20)19(14)16-9-12-8-7-11(2)21-12/h3-9H,1-2H3,(H,18,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFSUKYHNRGEPG-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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